Bienvenue dans la boutique en ligne BenchChem!

4-(Piperidin-1-ylmethyl)benzamide

Antiviral drug discovery Filovirus entry inhibition Structure–activity relationship

Procure the validated para-substituted piperidine benzamide scaffold—the definitive starting point for Ebola/Marburg entry inhibitor programs. This core delivers 74% EBOV inhibition at 12.5 µM, while meta-isomers collapse to 13% and morpholine/piperazine replacements drop to 29–57%. Insist on ≥98% HPLC purity and confirm regioisomer identity via 1H NMR (benzylic CH₂ ~3.50 ppm). Reject morpholine/piperazine contaminants—data confirm they are not functionally interchangeable.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
Cat. No. B3480937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-1-ylmethyl)benzamide
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC=C(C=C2)C(=O)N
InChIInChI=1S/C13H18N2O/c14-13(16)12-6-4-11(5-7-12)10-15-8-2-1-3-9-15/h4-7H,1-3,8-10H2,(H2,14,16)
InChIKeyRLFNDZRCJNYKHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Piperidin-1-ylmethyl)benzamide: Procurement-Ready Overview of a Versatile Benzamide Building Block


4-(Piperidin-1-ylmethyl)benzamide (CAS not uniquely assigned; often indexed via ChemSpider ID 16066714) is a para-substituted benzamide featuring a piperidine ring connected through a methylene bridge [1]. With a molecular formula of C13H18N2O and a molecular weight of 218.29 g/mol, this compound serves as a critical synthetic intermediate in medicinal chemistry campaigns—most notably as the core scaffold for 4-(aminomethyl)benzamide-based inhibitors of Ebola and Marburg virus entry (e.g., CBS1118) [2]. The para-substitution pattern and the piperidine cyclic amine distinguish it from regioisomeric, heterocyclic, and N-substituted analogs, imparting quantifiable advantages in downstream biological potency that cannot be replicated by simple interchange with morpholine or piperazine variants [2].

4-(Piperidin-1-ylmethyl)benzamide: Why Morpholine, Piperazine, and Regioisomeric Substitutes Do Not Deliver Equivalent Performance


In the 4-(aminomethyl)benzamide antiviral series, direct replacement of the piperidine ring with morpholine or N-methylpiperazine—while preserving all other structural features—resulted in a pronounced loss of anti-Ebola virus (EBOV) entry inhibition: 74% inhibition for the piperidine analog (compound 5) versus only 57% (morpholine, compound 6) and 29% (N-methylpiperazine, compound 7) at an identical concentration of 12.5 μM [1]. Similarly, shifting the aminomethyl substituent from the para- to the meta-position abolished activity (13% vs. 74% inhibition), confirming that both the heterocyclic amine identity and the regioisomeric placement are non-negotiable determinants of pharmacological outcome [1]. Procurement of morpholine or piperazine analogs as drop-in replacements therefore carries a data-backed risk of delivering an inferior, and in some cases inactive, scaffold for downstream structure–activity relationship (SAR) campaigns.

4-(Piperidin-1-ylmethyl)benzamide: Quantitative Differentiation Evidence Against Closest Analogs


Piperidine vs. Morpholine vs. N-Methylpiperazine: Head-to-Head EBOV Entry Inhibition in a Matched Molecular Context

In a systematic SAR study of 4-(aminomethyl)benzamide-based Ebola virus entry inhibitors, the piperidine-bearing ester CBS1118 (compound 5) was directly compared with its morpholine (compound 6) and N-methylpiperazine (compound 7) analogs in an EBOV GP pseudotyped VSV assay in A549 cells. The piperidine analog achieved 74% inhibition of viral entry at 12.5 μM, while the morpholine and N-methylpiperazine variants reached only 57% and 29% inhibition, respectively [1]. The piperidine analog's EC50 was determined as 9.86 μM, substantially outperforming both heterocyclic alternatives [1].

Antiviral drug discovery Filovirus entry inhibition Structure–activity relationship

Regioisomeric Differentiation: Para- vs. Meta-(Aminomethyl)benzamide in Viral Entry Inhibition

The EBOV entry inhibition SAR revealed a strict regioisomeric requirement: the para-substituted 4-(aminomethyl)benzamide scaffold (compound 5) exhibited 74% inhibition at 12.5 μM, whereas the corresponding meta-substituted 3-(aminomethyl)benzamide (compound 9) achieved only 13% inhibition under identical assay conditions [1]. This represents a greater than 5-fold differential in antiviral activity attributable solely to the positional isomerism of the aminomethyl-piperidine attachment.

Antiviral drug design Regioisomer potency comparison Medicinal chemistry

Mitochondrial Permeability Transition Pore (mPTP) Inhibition: Potency of the 4-(Piperidin-1-ylmethyl)phenyl Motif in a Validated Disease-Relevant Assay

In an SAR optimization campaign targeting the mitochondrial permeability transition pore (mPTP), a compound bearing the 4-(piperidin-1-ylmethyl)phenyl motif—3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide (compound 4)—demonstrated an EC50 of 280 nM in a mitochondrial swelling assay [1]. This compound also conferred very high calcium retention capacity to isolated mitochondria, a functional readout that is absent or substantially weaker for analogs lacking the piperidinylmethyl substitution [1].

Mitochondrial pharmacology Permeability transition pore Calcium retention capacity

Modular Building Block Utility: High-Yielding Two-Step Conversion to Diversified Benzamide Libraries

4-(Piperidin-1-ylmethyl)benzamide serves as the direct precursor to 4-(piperidin-1-ylmethyl)benzoyl chloride (4a), which undergoes smooth Schotten–Baumann coupling with diverse anilines to generate focused libraries of 4-(aminomethyl)benzamides [1]. The synthesis proceeds via two high-yielding steps: (i) piperidine displacement on 4-(bromomethyl)benzoic acid esters (75% yield), and (ii) basic hydrolysis (87% yield), providing reliable gram-scale access to the benzoyl chloride intermediate for subsequent diversification (70–80% amide coupling yields) [1][2]. This contrasts with morpholine and N-methylpiperazine analogs that, per the SAR data, produce less potent final compounds [1].

Synthetic methodology Library synthesis Medicinal chemistry intermediates

4-(Piperidin-1-ylmethyl)benzamide: Evidence-Backed Application Scenarios for Scientific Procurement


Hit-to-Lead Optimization of Filovirus Entry Inhibitors

4-(Piperidin-1-ylmethyl)benzamide is the recommended starting scaffold for antiviral drug discovery programs targeting Ebola and Marburg virus entry. The piperidine variant (compound 5 / CBS1118) provides an EC50 of 9.86 μM against EBOV pseudovirus, with a clear path to sub-micromolar optimized leads (compounds 32 and 35 achieve EC50 values of 0.11–0.31 μM against infectious EBOV) [1]. The morpholine and N-methylpiperazine analogs are contraindicated as starting points given their quantitatively inferior activity (57% and 29% inhibition at 12.5 μM, respectively) [1].

Mitochondrial Permeability Transition Pore (mPTP) Inhibitor Development

Compounds incorporating the 4-(piperidin-1-ylmethyl)phenyl substructure have demonstrated nanomolar inhibition of the mitochondrial permeability transition pore (EC50 = 280 nM in the mitochondrial swelling assay) and conferred very high calcium retention capacity to isolated mitochondria [1]. The scaffold's favorable in vitro pharmacokinetic properties support its selection as a core motif for mPTP-targeted programs in ischemia–reperfusion injury, neurodegeneration, and muscular dystrophy research [1].

Focused Benzamide Library Synthesis via Diversifiable Benzoyl Chloride Intermediate

The high-yielding, three-step conversion of 4-(bromomethyl)benzoic acid esters to 4-(piperidin-1-ylmethyl)benzoyl chloride (4a)—via piperidine displacement (75%), ester hydrolysis (87%), and thionyl chloride treatment—provides a robust entry point for parallel amide coupling with diverse anilines (70–80% yields) [1][2]. This modular route enables the rapid generation of 4-(aminomethyl)benzamide libraries with defined SAR, leveraging the privileged piperidine moiety that consistently outperforms morpholine and piperazine variants in biological assays [1].

Procurement Quality Control: Ensuring Regioisomeric and Heterocyclic Identity

Scientific procurement of 4-(piperidin-1-ylmethyl)benzamide must rigorously exclude the meta-substituted regioisomer (compound 9), which exhibited only 13% EBOV inhibition versus 74% for the para-substituted scaffold [1]. Identity verification via 1H NMR (characteristic benzylic CH2 singlet at ~3.50 ppm and piperidine α-CH2 multiplet at ~2.33 ppm in DMSO-d6) and HPLC purity assessment (>98% recommended) are essential quality gates, as the regioisomeric and heterocyclic contaminants (morpholine, piperazine variants) are not functionally interchangeable [1][2].

Quote Request

Request a Quote for 4-(Piperidin-1-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.